N-(3,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-11-4-3-9(6-12(11)17)18-15(20)8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXFPCOJIDJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its anticancer and antimicrobial properties.
Chemical Structure
The compound can be represented as follows:
This structure consists of a difluorophenyl group, an isoxazole ring, and a thiophene moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole and thiophene rings followed by acetamide coupling. Detailed synthetic pathways are often documented in patent literature .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoxazole have shown potent antiproliferative effects against various cancer cell lines. The mechanism often involves inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 9 | MCF-7 | 1.1 | TS Inhibition |
| 9 | HCT-116 | 2.6 | TS Inhibition |
| 9 | HepG2 | 1.4 | TS Inhibition |
The compound's IC50 values indicate a strong potential for use in cancer therapy .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Case Studies
- Anticancer Study : A study evaluated the compound's effect on MCF-7 breast cancer cells, demonstrating an IC50 value of 1.1 μM, which is significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another research highlighted the compound's efficacy against S. aureus, with minimum inhibitory concentrations (MIC) comparable to leading antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits thymidylate synthase, affecting DNA synthesis in cancer cells.
- Cell Membrane Disruption : Antimicrobial effects may arise from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown promising activity against various cancer cell lines. In one study, isoxazole derivatives demonstrated significant growth inhibition in human cancer cell lines such as OVCAR-8 and NCI-H460, with percent growth inhibitions reaching up to 86% . The mechanism of action often involves the induction of apoptosis through DNA damage and disruption of cell cycle progression.
| Cell Line | Percent Growth Inhibition |
|---|---|
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| SNB-19 | 86.61% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have been tested against a range of bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the thiophene ring have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
Antiviral Properties
Emerging research suggests that compounds with isoxazole structures may exhibit antiviral properties. A study on related compounds indicated efficacy against flaviviruses such as West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV), suggesting that the incorporation of thiophene and isoxazole moieties enhances antiviral activity .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, N-(3,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide was synthesized and tested against various cancer cell lines. The study revealed that the compound induced significant apoptosis in MCF7 breast cancer cells through caspase activation pathways.
Case Study 2: Antimicrobial Screening
A series of derivatives were synthesized based on the core structure of this compound and tested for antimicrobial activity using standard disk diffusion methods. The results demonstrated that certain modifications enhanced antibacterial potency significantly compared to the parent compound.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups :
- The target compound’s 3,4-difluorophenyl group contrasts with the 3,4-dichlorophenyl (Cl) in and 4-CF3-phenyl in . Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to bulkier Cl or CF3 groups.
- In oxadixyl , the methoxy group (OCH3) provides electron-donating effects, which are absent in the target compound.
Heterocyclic Systems: The thiophene-isoxazole system in the target compound differs from thiazole (e.g., ), thiadiazole (e.g., ), or oxazolidinone (e.g., ). Thiophene’s aromaticity and isoxazole’s polarity may enhance solubility and target binding compared to thiazole or thiadiazole derivatives.
Biological Relevance :
- Thiadiazole-thiol derivatives () are associated with antimicrobial activity, while thiazole-based acetamides () are used as ligands in coordination chemistry. The target compound’s thiophene-isoxazole motif could bridge these applications by combining aromatic interaction capacity with metabolic stability.
Crystallographic and Conformational Insights
- Dihedral Angles : In , the dichlorophenyl and thiazole rings in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit a 61.8° dihedral angle, influencing crystal packing and hydrogen bonding. The target compound’s thiophene-isoxazole system may adopt a distinct conformation due to the fused heterocycle’s planarity.
- Hydrogen Bonding: Compounds like form inversion dimers via N–H⋯N hydrogen bonds.
Pharmacological and Industrial Potential
- Agrochemicals : Fluorinated acetamides like oxadixyl are used as pesticides. The target compound’s fluorine substituents and heterocyclic core could be optimized for herbicidal or fungicidal activity.
Q & A
Q. What computational methods validate experimental SAR findings?
- Methodological Answer :
- QSAR Modeling : Use Gaussian or MOE to correlate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
